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1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Epigenetics Histone Demethylase KDM4C

Researchers requiring well-characterized chemical probes often face unreliable selectivity data that can confound target validation. This compound directly addresses this pain point by providing rigorously quantified, regioisomer-specific inhibitory profiles. - Validated KDM4C potency (IC50 = 631 nM) with 2.5-fold selectivity over KDM4D, enabling precise epigenetic studies. - Sub-nanomolar PHD1 inhibition (IC50 = 0.200 nM) and 4-fold selectivity over PHD3 for dissecting HIF pathway biology. - Includes Cav1.2 counter-screen data (IC50 = 20,000 nM), offering immediate confidence for in vitro target engagement assays.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13352479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(L-Prolyl)-3-(ethoxymethyl)piperidine
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOCC1CCCN(C1)C(=O)C2CCCN2
InChIInChI=1S/C13H24N2O2/c1-2-17-10-11-5-4-8-15(9-11)13(16)12-6-3-7-14-12/h11-12,14H,2-10H2,1H3/t11?,12-/m0/s1
InChIKeyOEVHEBVBAPARAM-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(L-Prolyl)-3-(ethoxymethyl)piperidine Overview


1-(L-Prolyl)-3-(ethoxymethyl)piperidine (CAS: 1584893-85-5) is a synthetic piperidine derivative characterized by an L-prolyl group at the 1-position and an ethoxymethyl substituent at the 3-position of the piperidine ring . Its molecular formula is C13H24N2O2 with a molecular weight of 240.34 g/mol . The compound is primarily utilized as a research tool for probing enzymatic targets, with documented inhibitory activity against histone lysine demethylases (KDMs) and prolyl hydroxylases (PHDs) [1][2].

Target classes: histone lysine demethylases (KDMs) and prolyl hydroxylases (PHDs)
Chemical probe: L-prolyl-3-ethoxymethyl piperidine scaffold with documented KDM4C/PHD1 activity
Regioisomer identity: 3-ethoxymethyl substitution pattern (non-interchangeable with 2-substituted isomer)
Reported enzyme inhibition context from BindingDB; independent validation recommended for new assay systems

Why Substitution Fails for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine


The specific substitution pattern of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine dictates its unique pharmacological profile, as evidenced by quantitative differences in target engagement compared to closely related analogs [1][2]. A shift of the ethoxymethyl group from the 3- to the 2-position on the piperidine ring (as in the positional isomer 2-(ethoxymethyl)-1-prolylpiperidine) results in a distinct chemical entity with differing physicochemical and biological properties [3]. Similarly, substituting the ethoxymethyl group with a trifluoromethyl group (as in 1-(L-Prolyl)-3-(trifluoromethyl)piperidine) fundamentally alters lipophilicity, metabolic stability, and target affinity . Generic substitution without verification of the specific regioisomer and substituent is therefore unsupported and risks significant experimental variability.

Positional isomer (2-ethoxymethyl)
Shifting the ethoxymethyl group from 3- to 2-position produces a distinct entity (CAS 2097944-23-3) with reported 6.2-fold lower KDM4C inhibition. Target engagement and physicochemical properties may differ.
Substituent swap (trifluoromethyl)
Replacing ethoxymethyl with trifluoromethyl alters lipophilicity and metabolic stability profiles. KDM4 inhibition data are unavailable for the trifluoromethyl analog, indicating distinct selectivity may exist.
Unverified regioisomer or analog
Generic piperidine derivatives without confirmed 3-ethoxymethyl substitution may not reproduce the reported KDM/PHD selectivity window. Verify substitution pattern before use.

1-(L-Prolyl)-3-(ethoxymethyl)piperidine Selectivity Profile


KDM4C Inhibition vs. Positional Isomer

1-(L-Prolyl)-3-(ethoxymethyl)piperidine inhibits KDM4C with an IC50 of 631 nM in a RapidFire mass spectrometry assay [1]. In contrast, its positional isomer, 2-(ethoxymethyl)-1-prolylpiperidine, exhibits significantly weaker activity against this target (IC50 = 3,900 nM) under comparable assay conditions [2]. This 6.2-fold difference in potency directly demonstrates the functional consequence of the ethoxymethyl substitution pattern.

KDM4C Inhibition vs. Isomer
Head-to-head
IC50: 631 nM (3-ethoxymethyl) vs. 3,900 nM (2-ethoxymethyl); 6.2-fold difference
Supports regioisomer-dependent KDM4C engagement
RapidFire MS assay with H3K9Me3 peptide substrate; BindingDB source
Epigenetics Histone Demethylase KDM4C

KDM4 Isoform Selectivity

1-(L-Prolyl)-3-(ethoxymethyl)piperidine exhibits a 2.5-fold selectivity for KDM4C (IC50 = 631 nM) over KDM4D (IC50 = 1,590 nM) [1]. This isoform preference is a key differentiator from other piperidine-derived KDM inhibitors, such as 1-(L-Prolyl)-3-(trifluoromethyl)piperidine, for which no comparable KDM4 inhibition data is available, implying a distinct selectivity profile .

KDM4 Isoform Selectivity
Class-level
2.5-fold selectivity for KDM4C (IC50 631 nM) over KDM4D (IC50 1,590 nM)
Reported isoform preference within KDM4 family
Trifluoromethyl analog has no available KDM4 data; selectivity profile may differ across scaffold
Epigenetics Isoform Selectivity KDM4

PHD1 Potency & Counter-Screen Profile

1-(L-Prolyl)-3-(ethoxymethyl)piperidine inhibits the prolyl hydroxylase EGLN2 (PHD1) with an IC50 of 0.200 nM, demonstrating sub-nanomolar potency [1]. In the same study, it exhibited an IC50 of 0.800 nM for PHD3 (EGLN3) and an IC50 of 20,000 nM for the L-type calcium channel Cav1.2 [2]. This profile—high potency for PHD1, moderate for PHD3, and minimal activity against Cav1.2—is a critical differentiator from other piperidine-based PHD inhibitors, which may lack this specific off-target activity data.

PHD1 Potency & Counter-Screen
Cross-study comparable
PHD1 IC50: 0.200 nM; PHD3 IC50: 0.800 nM; Cav1.2 IC50: 20,000 nM
PHD1-preferring profile with large window over Cav1.2
FLAG-tagged PHD2 expressed in insect cells; off-target data should be verified in own assay
Hypoxia Prolyl Hydroxylase PHD

Regioisomer Impact on Activity

The 3-ethoxymethyl substitution pattern of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a critical determinant of its biological activity. The 2-ethoxymethyl isomer (2-(ethoxymethyl)-1-prolylpiperidine) is a distinct chemical entity with its own CAS number (2097944-23-3) and different computed properties, including XLogP3-AA of 1 and a topological polar surface area of 41.6 Ų [1]. While direct comparative data on additional targets is limited, the established difference in KDM4C potency (631 nM vs. 3,900 nM) [2] confirms that regioisomerism has a profound functional impact.

Regioisomer Impact on Activity
Supporting evidence
3- vs. 2-ethoxymethyl substitution leads to distinct computed properties (XLogP3-AA 1 vs. 1.5) and functional KDM4C difference
Reinforces non-interchangeability of regioisomers
Comparative binding data beyond KDM4C limited; review source-specific SAR
Medicinal Chemistry SAR Piperidine

1-(L-Prolyl)-3-(ethoxymethyl)piperidine Applications


KDM4C Demethylation Studies

This compound is ideally suited for experiments requiring selective inhibition of the KDM4C histone demethylase. Its quantified IC50 of 631 nM and 2.5-fold selectivity over KDM4D allows researchers to investigate KDM4C-dependent gene regulation with greater target specificity than less characterized piperidine derivatives [1].

PHD1-Selective Hypoxia Research

The compound's sub-nanomolar potency for PHD1 (IC50 = 0.200 nM) and defined 4-fold selectivity over PHD3 make it a valuable chemical probe for dissecting the specific roles of PHD1 in the HIF prolyl hydroxylase family [2]. The available Cav1.2 counter-screen data (IC50 = 20,000 nM) provides an added layer of confidence for in vitro studies.

Piperidine Regioisomer SAR

As a well-defined 3-ethoxymethyl regioisomer, this compound serves as a critical reference standard for medicinal chemistry campaigns exploring the impact of substitution pattern on target engagement. The >6-fold difference in KDM4C potency compared to the 2-substituted isomer provides a clear and quantifiable SAR data point [3].

Multi-Target Profiling Tool

With documented activity against KDM4C, KDM4D, PHD1, and PHD3, along with counter-screen data for Cav1.2, this compound is a valuable component of a chemical biology toolkit for profiling the polypharmacology of piperidine-based scaffolds. This pre-existing data streamlines initial hit characterization and reduces the need for de novo selectivity profiling [4].

Application
Selection Property
Validation Focus
Epigenetic profiling (KDM4C)
Reported KDM4C inhibition with isoform selectivity
KDM4C-dependent gene regulation endpoints; confirm selectivity in target cell model
Hypoxia pathway dissection (PHD1)
PHD1-preferring activity with defined counter-screen data
HIF hydroxylase pathway readouts; verify Cav1.2 off-target margin in functional assays
Piperidine SAR campaigns
Well-defined 3-ethoxymethyl regioisomer as reference
Regioisomer-dependent target engagement; use 2-substituted isomer as comparator control
Multi-target chemical biology
Pre-existing selectivity panel (KDM4C/D, PHD1/3, Cav1.2)
Polypharmacology assessment of piperidine scaffold; orthogonal assay confirmation advised

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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